

Spectroscopic Analysis of Einecs 258-578-7: A Technical Guide

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Compound of Interest		
Compound Name:	Einecs 258-578-7	
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For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the spectroscopic data for **Einecs 258-578-7**, chemically identified as tributylstannyl (Z,7R)-7-hydroxyoctadec-9-enoate. The Chemical Abstracts Service (CAS) registry number for this compound is 53478-61-8, and its molecular formula is C30H60O3Sn.

Executive Summary: Publicly available spectroscopic data (Nuclear Magnetic Resonance, Infrared, and Mass Spectrometry) specifically for **Einecs 258-578-7** is limited. This guide, therefore, provides a comprehensive overview of the expected spectroscopic characteristics based on data from closely related organotin carboxylates and long-chain fatty acid esters. The methodologies presented are standard analytical chemistry protocols for the characterization of such compounds.

Chemical Structure and General Properties

IUPAC Name: tributylstannyl (Z,7R)-7-hydroxyoctadec-9-enoate

Molecular Formula: C30H60O3Sn

Molecular Weight: 587.5 g/mol

The molecule consists of a tributyltin moiety esterified with (Z,7R)-7-hydroxyoctadec-9-enoic acid, a derivative of ricinoleic acid. The presence of the organotin group and the long-chain



carboxylate with hydroxyl and alkene functionalities will dictate its spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific NMR data for **Einecs 258-578-7** is not available, the expected chemical shifts for its key structural components can be inferred from studies on analogous organotin carboxylates and long-chain fatty acid derivatives.[1][2][3][4][5]

Table 1: Predicted ¹H NMR Chemical Shifts



Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Notes
Sn-(CH2)3-CH3	0.85 - 0.95	Triplet	Terminal methyl protons of the butyl groups.
Sn-CH2-CH2-CH2-CH3	1.25 - 1.70	Multiplet	Methylene protons of the butyl groups.
Sn-CH ₂ -(CH ₂) ₂ -CH ₃	0.90 - 1.30	Multiplet	Methylene protons alpha to the tin atom.
=CH-CH=	5.30 - 5.60	Multiplet	Vinylic protons of the C9-C10 double bond.
-CH(OH)-	3.60 - 3.70	Multiplet	Proton on the carbon bearing the hydroxyl group.
-COO-CH ₂ -	2.20 - 2.40	Triplet	Methylene protons alpha to the carboxyl group.
-ОН	Variable	Singlet (broad)	Hydroxyl proton; position is solvent and concentration dependent.
Chain -CH₂-	1.20 - 1.40	Multiplet	Methylene protons of the fatty acid backbone.
Chain -CH₃	0.80 - 0.90	Triplet	Terminal methyl protons of the fatty acid chain.

Table 2: Predicted ¹³C NMR Chemical Shifts



Carbon	Predicted Chemical Shift (δ, ppm)	Notes
Sn-(CH ₂) ₃ -CH ₃	13.5 - 14.5	Terminal methyl carbons of the butyl groups.
Sn-CH ₂ -CH ₂ -CH ₃	26.0 - 29.0	Methylene carbons of the butyl groups.
Sn-CH ₂ -(CH ₂) ₂ -CH ₃	16.0 - 18.0	Methylene carbons alpha to the tin atom.
C=O	170 - 175	Carbonyl carbon of the ester.
CH=CH	125 - 135	Vinylic carbons.
-CH(OH)-	70 - 75	Carbon bearing the hydroxyl group.
-COO-CH ₂ -	34.0 - 36.0	Methylene carbon alpha to the carboxyl group.
Chain -CH₂-	22.0 - 32.0	Methylene carbons of the fatty acid backbone.
Chain -CH₃	14.0 - 14.5	Terminal methyl carbon of the fatty acid chain.

¹¹⁹Sn NMR Spectroscopy: The chemical shift in ¹¹⁹Sn NMR is highly sensitive to the coordination number of the tin atom. For a tetracoordinated tin center in a tributyltin carboxylate, a chemical shift in the range of +80 to +140 ppm is expected.[3][4]

Experimental Protocol for NMR Spectroscopy

A standard experimental protocol for obtaining NMR spectra of a compound like **Einecs 258-578-7** would involve the following steps:

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).



- ¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
- ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.
- 119Sn NMR Acquisition: If available, acquire the spectrum using a multinuclear probe.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by absorptions from the ester carbonyl group, the C-O bonds, the O-H bond, the C=C bond, and the various C-H bonds of the alkyl chains.

Table 3: Predicted IR Absorption Frequencies

Functional Group	Predicted Frequency (cm ⁻¹)	Intensity
O-H Stretch (hydroxyl)	3200 - 3600	Broad, Medium
C-H Stretch (alkane)	2850 - 3000	Strong
C=O Stretch (ester)	1735 - 1750	Strong
C=C Stretch (alkene)	1640 - 1680	Medium to Weak
C-O Stretch (ester)	1150 - 1250	Strong
Sn-C Stretch	500 - 600	Medium to Weak

The position of the C=O stretching vibration can provide information about the coordination of the carboxylate group to the tin atom.[6][7]

Experimental Protocol for IR Spectroscopy



- Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate.
 Alternatively, Attenuated Total Reflectance (ATR) FTIR spectroscopy can be used for direct analysis of the neat sample.[6]
- Instrumentation: A standard Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum over the mid-IR range (typically 4000 400 cm⁻¹).
- Data Processing: Perform a background subtraction and identify the characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the molecule. For organotin compounds, techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are often employed.[8][9][10][11]

Expected Fragmentation Pattern:

- Molecular Ion Peak [M]⁺ or Adducts [M+H]⁺, [M+Na]⁺: The presence of these peaks would confirm the molecular weight of the compound.
- Loss of Butyl Groups: A characteristic fragmentation pattern for tributyltin compounds is the successive loss of butyl radicals (•C₄H₉).
- Cleavage of the Ester Bond: Fragmentation at the ester linkage will result in ions corresponding to the tributyltin cation and the carboxylate anion (or its fragments).
- Fragments from the Fatty Acid Chain: Further fragmentation of the octadecenoate chain will
 occur.

The isotopic pattern of tin (which has several stable isotopes) will be a key feature in identifying tin-containing fragments in the mass spectrum.

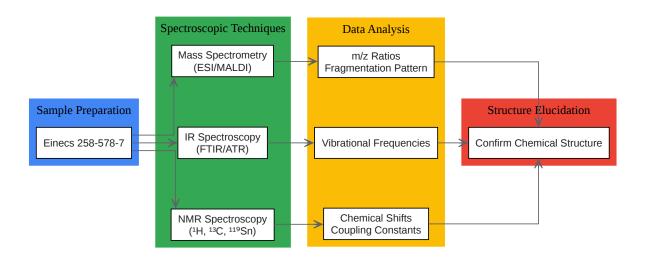
Experimental Protocol for Mass Spectrometry



- Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) for ESI-MS.
- Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., ESI or MALDI) and mass analyzer (e.g., Quadrupole, Time-of-Flight).
- Data Acquisition: Acquire the mass spectrum in positive or negative ion mode.
- Data Analysis: Identify the molecular ion and characteristic fragment ions. Analyze the isotopic distribution for tin-containing fragments.

Visualizations

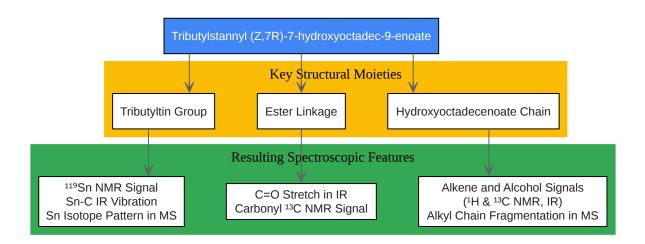
The following diagrams illustrate the general workflow for the spectroscopic analysis of an organotin carboxylate.



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Caption: General workflow for spectroscopic analysis.





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Caption: Structure-Spectra relationship.

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